

# Application Notes: **Diiodosilane** for Low-Temperature Silicon Nitride Film Growth

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## Compound of Interest

Compound Name:	<i>Diiodosilane</i>
Cat. No.:	B1630498

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## Introduction

Silicon nitride ( $\text{SiN}_x$ ) thin films are critical materials in the semiconductor industry, serving as dielectric layers, passivation coatings, and etch stops. The drive towards smaller and more complex device architectures necessitates low-temperature deposition methods to prevent damage to sensitive underlying structures. **Diiodosilane** ( $\text{SiH}_2\text{I}_2$ ) has emerged as a promising precursor for the low-temperature growth of high-purity  $\text{SiN}_x$  films, particularly via Plasma-Enhanced Atomic Layer Deposition (PE-ALD). This iodine-based precursor offers the significant advantage of avoiding carbon and chlorine contamination, which are common with other precursors and can degrade film quality and device performance. Furthermore, the use of **diiodosilane** allows for deposition at temperatures significantly lower than traditional Chemical Vapor Deposition (CVD) methods.<sup>[1]</sup>

These application notes provide a comprehensive overview of the use of **diiodosilane** for low-temperature  $\text{SiN}_x$  film growth, detailing the experimental protocols and summarizing the key properties of the resulting films.

## Deposition Chemistry

The PE-ALD process for  $\text{SiN}_x$  deposition using **diiodosilane** is a cyclical process involving the sequential exposure of the substrate to the precursor and a nitrogen-containing plasma. The fundamental steps in a single cycle are:

- **Diiodosilane Pulse:** Gaseous  $\text{SiH}_2\text{I}_2$  is introduced into the reaction chamber and chemisorbs onto the substrate surface.
- **Purge:** Inert gas (e.g., Ar or  $\text{N}_2$ ) is used to purge the chamber of any unreacted  $\text{SiH}_2\text{I}_2$  and gaseous byproducts.
- **Nitrogen Plasma Exposure:** A plasma generated from a nitrogen source (typically  $\text{N}_2$  or  $\text{NH}_3$ ) is introduced. The reactive nitrogen species react with the adsorbed  $\text{SiH}_2\text{I}_2$  layer to form a thin layer of silicon nitride.
- **Purge:** The chamber is purged again to remove any remaining reactants and byproducts, completing the cycle.

This cycle is repeated to grow a film of the desired thickness. The self-limiting nature of the surface reactions in ALD allows for precise, atomic-level control over the film thickness.

## Key Advantages of Diiodosilane

- **Low-Temperature Deposition:** Enables the growth of high-quality  $\text{SiN}_x$  films at temperatures typically in the range of 100°C to 450°C, compatible with a wide range of thermally sensitive substrates.[2]
- **High Purity Films:** The use of an iodine-based precursor eliminates carbon and chlorine impurities, which are often present when using aminosilane or chlorosilane precursors.
- **Reduced Hydrogen Content:** Utilizing  $\text{N}_2$  plasma as the nitrogen source can significantly reduce the hydrogen content in the deposited films compared to using  $\text{NH}_3$  plasma.[1]

## Experimental Protocols

### Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Silicon Nitride using Diiodosilane and Nitrogen ( $\text{N}_2$ ) Plasma

This protocol describes a typical PE-ALD process for depositing  $\text{SiN}_x$  films using  $\text{SiH}_2\text{I}_2$  and a remote  $\text{N}_2$  plasma.

### 1. Substrate Preparation:

- Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).
- Load the substrate into the ALD reactor.

### 2. Deposition Parameters:

Parameter	Value/Range	Notes
Substrate Temperature	100 - 450 °C	Lower temperatures may lead to higher impurity levels.
Chamber Pressure	20 - 500 Torr	Higher pressures can improve film properties. <a href="#">[2]</a>
Diiodosilane ( $\text{SiH}_2\text{I}_2$ ) Source Temperature	Maintained to ensure adequate vapor pressure	Typically held constant.
Carrier Gas (for $\text{SiH}_2\text{I}_2$ )	Ar or $\text{N}_2$	
Nitrogen ( $\text{N}_2$ ) Flow Rate	50 - 200 sccm	
Argon (Ar) Purge Gas Flow Rate	100 - 300 sccm	
Plasma Power (RF)	300 - 1000 W	

### 3. ALD Cycle Sequence:

Step	Duration	Description
1. SiH <sub>2</sub> I <sub>2</sub> Pulse	0.5 - 2.0 s	Introduction of diiodosilane precursor into the chamber.
2. Ar Purge	5 - 20 s	Removal of unreacted precursor and byproducts.
3. N <sub>2</sub> Plasma	5 - 30 s	Exposure to nitrogen plasma to form SiN <sub>x</sub> .
4. Ar Purge	5 - 20 s	Removal of reaction byproducts.

#### 4. Film Growth:

- Repeat the ALD cycle (steps 1-4) until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.5 - 1.5 Å.

## Protocol 2: Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Silicon Nitride using Diiodosilane and Ammonia (NH<sub>3</sub>) Plasma

This protocol outlines a similar PE-ALD process but utilizes an NH<sub>3</sub> plasma as the nitrogen source.

#### 1. Substrate Preparation:

- Follow the same procedure as in Protocol 1.

#### 2. Deposition Parameters:

Parameter	Value/Range	Notes
Substrate Temperature	100 - 450 °C	
Chamber Pressure	20 - 500 Torr	
Diiodosilane ( $\text{SiH}_2\text{I}_2$ ) Source Temperature	Maintained to ensure adequate vapor pressure	
Carrier Gas (for $\text{SiH}_2\text{I}_2$ )	Ar or $\text{N}_2$	
Ammonia ( $\text{NH}_3$ ) Flow Rate	20 - 100 sccm	
Argon (Ar) Purge Gas Flow Rate	100 - 300 sccm	
Plasma Power (RF)	300 - 1000 W	

### 3. ALD Cycle Sequence:

Step	Duration	Description
1. $\text{SiH}_2\text{I}_2$ Pulse	0.5 - 2.0 s	Introduction of diiodosilane precursor.
2. Ar Purge	5 - 20 s	Removal of unreacted precursor.
3. $\text{NH}_3$ Plasma	5 - 30 s	Exposure to ammonia plasma.
4. Ar Purge	5 - 20 s	Removal of reaction byproducts.

### 4. Film Growth:

- Repeat the ALD cycle to achieve the target thickness.

## Data Presentation

### Table 1: Comparison of Film Properties with Different Nitrogen Plasma Sources

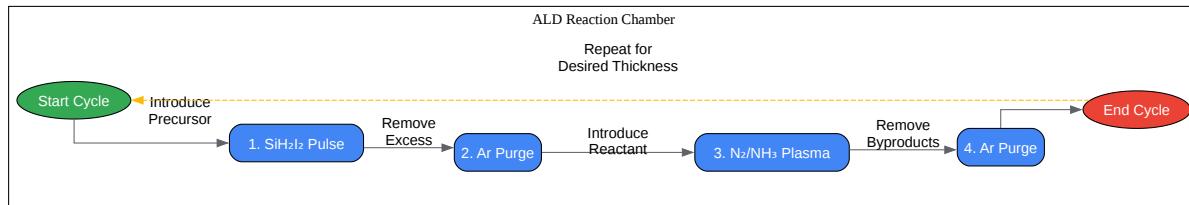
Property	SiH <sub>2</sub> I <sub>2</sub> + NH <sub>3</sub> Plasma	SiH <sub>2</sub> I <sub>2</sub> + N <sub>2</sub> Plasma	Post N <sub>2</sub> Plasma Treatment
Hydrogen (H) Concentration	19%	15%	11%
Film Density	-	-	3.21 g/cm <sup>3</sup>
Step Coverage	-	-	99.2% (with He addition)

Data sourced from a study on space-divided PE-ALD.[\[1\]](#)

## Table 2: General Properties of Low-Temperature SiN<sub>x</sub> Films Grown from Diiodosilane

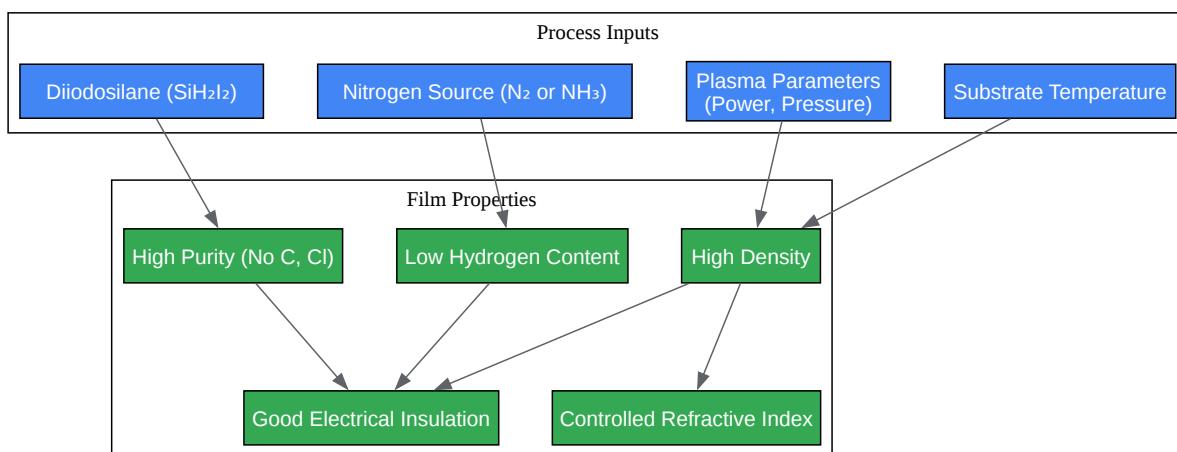
Property	Typical Value/Range
Refractive Index	1.8 - 2.1
Wet Etch Rate (dilute HF)	Low, comparable to LPCVD SiN <sub>x</sub>
Stoichiometry (N/Si ratio)	Can be tuned by process parameters, often slightly N-rich.
Electrical Resistivity	High (typically > 10 <sup>12</sup> Ω·cm)
Dielectric Constant	6 - 8

## Visualizations



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Caption: Workflow diagram of a single PE-ALD cycle for SiN<sub>x</sub> deposition.



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Caption: Logical relationships between process inputs and resulting film properties.

## References

- 1. researchgate.net [researchgate.net]
- 2. US10410857B2 - Formation of SiN thin films - Google Patents [patents.google.com]
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